4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide
Description
4-Methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a methoxy-substituted benzene ring linked to a phenyl group bearing a 6-methoxyimidazo[1,2-b]pyridazine moiety. Sulfonamides are widely studied for their bioactivity, particularly as enzyme inhibitors or receptor antagonists . The imidazopyridazine core is a heterocyclic scaffold known for its pharmacological relevance, often contributing to binding affinity and metabolic stability in drug candidates . The methoxy groups at both the benzene and imidazopyridazine positions may influence solubility, pharmacokinetics, and target interactions, distinguishing it from simpler sulfonamide derivatives.
Properties
IUPAC Name |
4-methoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-27-16-7-9-17(10-8-16)29(25,26)23-15-5-3-14(4-6-15)18-13-24-19(21-18)11-12-20(22-24)28-2/h3-13,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYXTLTUIPDLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazinyl intermediate, which is then coupled with a methoxy-substituted benzene sulfonamide. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the sulfonamide group can produce amines .
Scientific Research Applications
4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Imidazo[1,2-b]pyridazine Cores
The target compound shares structural similarities with imidazopyridazine-based molecules described in and , which are nonretinoid antagonists of retinol-binding protein. Key analogues include:
(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (75) : Substituents: 6-methoxyimidazopyridazine linked to a trifluoromethylphenyl-piperidine via a ketone. Synthesis: Derived from a chloro precursor (compound 73) via methoxy substitution using NaOCH₃. Relevance: Demonstrates the impact of methoxy substitution on imidazopyridazine, though its piperidine-trifluoromethylphenyl moiety differs from the target’s sulfonamide-phenyl group.
(6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (74) : Substituents: 6-methylimidazopyridazine with the same piperidine-trifluoromethylphenyl group. Synthesis: Suzuki coupling of a chloro precursor with trimethylboroxine. Relevance: Highlights the role of alkyl vs. alkoxy substituents on the imidazopyridazine ring.
(6-Cyclopropylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (76) : Substituents: 6-cyclopropyl group on imidazopyridazine. Purity: 97.8% (HPLC). Relevance: Illustrates how bulkier substituents (cyclopropyl) affect physicochemical properties compared to methoxy.
Substituent Effects and Physicochemical Properties
The target compound’s 6-methoxyimidazopyridazine and 4-methoxyphenylsulfonamide groups contrast with analogues bearing trifluoromethylphenyl-piperidine (compounds 72–78) or heterocyclic substituents (e.g., morpholino in compound 78). Key differences include:
- Polarity : Methoxy groups enhance polarity and solubility compared to lipophilic trifluoromethyl or cyclopropyl groups.
- Synthetic Routes : The target likely involves sulfonamide coupling, whereas analogues in use HBTU-mediated amidation or Suzuki cross-coupling.
- Purity and Stability : Compounds in exhibit high HPLC purity (96.6–99.6%) and retention times (9.5–13.9 min), suggesting robust synthetic protocols.
Data Table: Comparative Analysis of Key Analogues
Key Findings
- Substituent Flexibility : Methoxy groups on imidazopyridazine (compound 75) or benzene (target) may optimize binding interactions compared to bulkier groups like cyclopropyl.
- Synthetic Efficiency : HBTU-mediated coupling and Suzuki reactions yield high-purity analogues (>96%), suggesting scalable routes for the target compound.
- Structural Diversity : The trifluoromethylphenyl-piperidine moiety in analogues confers distinct steric and electronic properties compared to the target’s sulfonamide-phenyl group.
Biological Activity
4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class. Its unique structure, characterized by the presence of a methoxy group, an imidazo[1,2-b]pyridazinyl moiety, and a sulfonamide group, has garnered significant interest in medicinal chemistry due to its potential biological activities.
Chemical Structure
The compound's molecular formula is , and it features several functional groups that contribute to its biological activity. The imidazo[1,2-b]pyridazine core is particularly noteworthy for its association with various biological targets.
Research indicates that this compound may function as an enzyme inhibitor or receptor modulator. The mechanism of action likely involves binding to specific molecular targets, which can alter enzyme activity and lead to diverse biological effects.
Biological Activities
The compound has shown promise in several areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways.
- Anti-inflammatory Effects : It has been investigated for its potential to modulate inflammatory responses.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease processes.
Research Findings
Numerous studies have explored the biological activity of this compound:
- In vitro Studies : Laboratory experiments have demonstrated that this compound exhibits significant inhibition of cancer cell lines, suggesting its potential as a therapeutic agent against various tumors.
- In vivo Studies : Animal models have been used to assess the pharmacokinetics and pharmacodynamics of the compound. Results indicate favorable absorption and distribution characteristics.
- Case Studies : Specific case studies have highlighted the effectiveness of this compound in reducing tumor size in xenograft models.
Data Table: Summary of Biological Activities
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazinyl intermediate, followed by coupling with a sulfonamide precursor. Common reagents include methoxybenzene and sulfonyl chlorides, with reaction conditions optimized for yield and purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
